
Spectroscopic Data of 12-Bromo-1-dodecanol: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 12-Bromo-1-dodecanol

Cat. No.: B1266633 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 12-
Bromo-1-dodecanol, a versatile bifunctional organic compound. Its unique structure, featuring

a terminal hydroxyl group and a terminal bromine atom, makes it a valuable building block in

organic synthesis, particularly in the development of novel surfactants, liquid crystals, and

active pharmaceutical ingredients. This document presents its characteristic spectroscopic

data, detailed experimental protocols for data acquisition, and a logical workflow for its

analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 12-Bromo-1-dodecanol,
providing a reference for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for 12-Bromo-1-
dodecanol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.64 Triplet 2H -CH₂-OH

~3.41 Triplet 2H -CH₂-Br

~1.85 Quintet 2H -CH₂-CH₂-Br

~1.57 Quintet 2H -CH₂-CH₂-OH

~1.26-1.42 Multiplet 16H -(CH₂)₈-

~1.5 (variable) Singlet 1H -OH

Solvent: CDCl₃. Instrument Frequency: 400 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for 12-Bromo-1-
dodecanol

Chemical Shift (δ) ppm Assignment

~63.1 -CH₂-OH

~39.5 -CH₂-Br

~34.0 C11

~32.8 C2

~29.6 - 29.4 (multiple peaks) C4-C9

~28.8 C10

~28.2 C3

~25.7 C1

Solvent: CDCl₃.

Table 3: FT-IR Spectroscopic Data for 12-Bromo-1-
dodecanol
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Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

~3330 Strong, Broad O-H Stretch Alcohol

~2920 Strong C-H Stretch Alkane

~2850 Strong C-H Stretch Alkane

~1465 Medium C-H Bend Alkane

~1058 Strong C-O Stretch Primary Alcohol

~645 Medium C-Br Stretch Alkyl Halide

Table 4: Mass Spectrometry Data for 12-Bromo-1-
dodecanol

m/z Relative Intensity (%) Proposed Fragment

264/266 Low [M]⁺ (Molecular Ion)

185 Moderate [M - Br]⁺

167 Moderate [M - Br - H₂O]⁺

55 High [C₄H₇]⁺

41 High [C₃H₅]⁺

Ionization Method: Electron Ionization (EI).[2]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of 12-
Bromo-1-dodecanol.

Methodology:
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Sample Preparation: Dissolve approximately 10-20 mg of 12-Bromo-1-dodecanol in 0.6-0.7

mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Set the spectral width to cover the range of -2 to 12 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the range of 0 to 220 ppm.

Use a pulse angle of 45-60 degrees.

Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans (typically 128 or more) due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 12-Bromo-1-dodecanol.
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Methodology:

Sample Preparation (Thin Film Method):

Dissolve a small amount of solid 12-Bromo-1-dodecanol in a volatile solvent (e.g.,

dichloromethane or acetone).

Apply a drop of the solution onto a KBr or NaCl salt plate.

Allow the solvent to evaporate completely, leaving a thin, uniform film of the sample on the

plate.

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

Data Acquisition:

Place the salt plate in the sample holder of the spectrometer.

Acquire a background spectrum of the clean, empty salt plate.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 12-Bromo-1-
dodecanol.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.
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Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70

eV) to induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and record their abundance to generate a mass spectrum.

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the

characteristic fragmentation pattern. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in

approximately a 1:1 ratio) should be evident in bromine-containing fragments.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of 12-Bromo-1-dodecanol.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Final Confirmation

12-Bromo-1-dodecanol

FT-IR Spectroscopy NMR Spectroscopy Mass Spectrometry

Functional Group ID Structural Elucidation Molecular Weight & Formula

Structure Confirmation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1266633?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 12-Bromo-1-dodecanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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